4-Methyl-1-phenethyl-1h-pyrazol-3-amine

Description

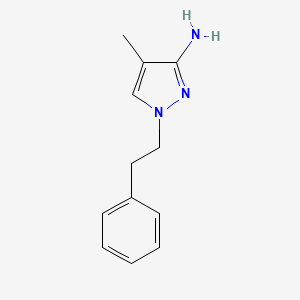

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-methyl-1-(2-phenylethyl)pyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-10-9-15(14-12(10)13)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,13,14) |

InChI Key |

IUWQKABKRLDRBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Methyl 1 Phenethyl 1h Pyrazol 3 Amine

Established Synthetic Routes for 3-Aminopyrazole (B16455) Derivatives

The formation of the 3-aminopyrazole scaffold is a well-documented area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into cyclization reactions of linear precursors, multicomponent condensation reactions, and strategies involving functional group interconversions.

One of the most fundamental and widely employed methods for the synthesis of 3-aminopyrazoles is the cyclization of β-ketonitriles with hydrazines. chim.itarkat-usa.org This reaction proceeds through an initial condensation between the hydrazine (B178648) and the ketone to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon leads to cyclization and the formation of the aminopyrazole ring. chim.it

Another significant pathway involves the condensation of α,β-unsaturated nitriles, particularly those with a leaving group at the β-position, with hydrazines. chim.it The reaction mechanism entails a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization with the elimination of the leaving group to afford the aromatic pyrazole (B372694) ring. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of dinitriles, can also be adapted for the synthesis of aminopyrazoles, typically leading to 4-aminopyrazole derivatives which can sometimes be isomerized or further functionalized. chim.itresearchgate.net

The following table summarizes representative examples of cyclization reactions leading to 3-aminopyrazole derivatives.

| Precursor 1 | Precursor 2 | Product | Catalyst/Solvent | Yield (%) |

| β-Ketonitrile | Hydrazine Hydrate | 5-Amino-3-substituted-pyrazole | Acidic or neutral | Varies |

| α,β-Unsaturated Nitrile | Phenylhydrazine | 1-Phenyl-5-aminopyrazole | Varies | Varies |

| Dicyanohydrazone | Methyl Bromoacetate | Tetrasubstituted 4-aminopyrazole | Basic conditions | Varies |

This table presents generalized data based on established chemical principles; specific yields are highly dependent on the substrates and reaction conditions.

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, including 3-aminopyrazoles. These reactions often involve the in situ generation of a key intermediate that then undergoes cyclization.

For instance, a three-component reaction involving an active methylene (B1212753) compound, an isothiocyanate, and a hydrazine can lead to highly substituted aminopyrazoles. nih.gov In a typical sequence, the active methylene reagent reacts with the isothiocyanate, followed by S-alkylation and subsequent condensation with a hydrazine to yield the pyrazole core. nih.gov Another example is the reaction of aldehydes, malononitrile, and hydrazines, which can be catalyzed to produce 5-aminopyrazoles.

The table below illustrates the versatility of multicomponent reactions in synthesizing pyrazole derivatives.

| Component 1 | Component 2 | Component 3 | Product | Catalyst/Conditions |

| Active Methylene Reagent | Phenylisothiocyanate | Substituted Hydrazine | Tetrasubstituted Phenylaminopyrazole | NaH, DMF, heat |

| Aldehyde | Malononitrile | Hydrazine | 5-Aminopyrazole Derivative | Various catalysts |

| 1,3-Diketone | Hydrazine | Electrophile | Substituted Pyrazole | Varies |

This table provides a conceptual overview of multicomponent reactions for pyrazole synthesis. Actual outcomes depend on the specific reactants and conditions employed.

In some synthetic strategies, the pyrazole ring is constructed first, and the amino group is introduced at a later stage through functional group interconversion (FGI). This can be achieved by several methods. For example, a pyrazole with a nitro group at the 3-position can be reduced to the corresponding 3-aminopyrazole. This reduction is typically carried out using standard reducing agents such as tin(II) chloride, catalytic hydrogenation, or other methods compatible with the substituents on the pyrazole ring.

Another FGI approach involves the displacement of a suitable leaving group, such as a halogen, from the 3-position of the pyrazole ring with an amino group source, like ammonia (B1221849) or a protected amine, often under transition-metal-catalyzed conditions. While less common for the direct synthesis of simple 3-aminopyrazoles, this method is valuable for introducing substituted amino groups.

Specific Synthetic Considerations for the Phenethyl and Methyl Moieties of 4-Methyl-1-phenethyl-1H-pyrazol-3-amine

The synthesis of the target molecule, this compound, requires not only the formation of the 3-aminopyrazole core but also the regioselective introduction of a methyl group at the C4 position and a phenethyl group at the N1 position.

The reaction of a monosubstituted hydrazine, such as phenethylhydrazine, with an unsymmetrical 1,3-dielectrophile can potentially lead to two regioisomeric pyrazole products. In the context of synthesizing this compound via a cyclization reaction, the key would be the reaction of phenethylhydrazine with a precursor like 2-methyl-3-oxobutanenitrile. The regioselectivity of this reaction is influenced by factors such as the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions (e.g., pH, solvent, and temperature).

Generally, the more nucleophilic nitrogen of the substituted hydrazine (often the substituted nitrogen) will attack the more electrophilic carbon of the 1,3-dielectrophile. However, thermodynamic and kinetic control can lead to different products. For instance, in the reaction of monosubstituted hydrazines with alkoxyacrylonitriles, basic conditions at low temperatures can favor the kinetic 3-aminopyrazole product, while neutral conditions at elevated temperatures tend to yield the thermodynamically more stable 5-aminopyrazole.

An alternative approach to the target molecule involves the synthesis of 4-methyl-3-aminopyrazole as an intermediate, followed by the selective N-phenethylation at the N1 position. The direct alkylation of pyrazoles can be challenging due to the potential for reaction at both nitrogen atoms in unsymmetrical pyrazoles.

Several methods have been developed for the N-alkylation of pyrazoles. Traditional methods often involve the deprotonation of the pyrazole with a strong base followed by reaction with an alkyl halide, such as phenethyl bromide. However, this can lead to mixtures of N1 and N2 isomers.

More recently, catalytic methods have been developed to improve the regioselectivity of N-alkylation. These include acid-catalyzed reactions with trichloroacetimidates, where phenethyl trichloroacetimidate (B1259523) can be used as the alkylating agent in the presence of a Brønsted acid catalyst like camphorsulfonic acid. nih.gov The regioselectivity in these reactions is often governed by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. nih.gov Enzyme-catalyzed N-alkylation has also been explored as a highly selective method. chim.it

The following table provides examples of conditions that can be employed for the N-alkylation of pyrazoles.

| Pyrazole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Regioselectivity (N1:N2) |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1,2-Dichloroethane | Good |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1,2-Dichloroethane | 2.5 : 1 |

| Pyrazole | Haloalkane | Engineered Enzyme Cascade | Aqueous buffer | >99% |

Data in this table is illustrative of N-alkylation methodologies and specific outcomes will vary with the pyrazole substrate and exact conditions.

Derivatization and Functionalization Strategies of this compound

The molecular structure of this compound offers multiple reactive sites, making it a valuable substrate for a variety of chemical modifications. These transformations can be targeted at the exocyclic amine group or the pyrazole ring itself, enabling the synthesis of a diverse library of derivatives.

Chemical Transformations at the Amine Nitrogen and Pyrazole Ring Positions

The presence of both an exocyclic primary amine and two ring nitrogen atoms, along with reactive carbon positions on the pyrazole ring, allows for a range of functionalization reactions. The reactivity of these sites is influenced by the electronic effects of the existing substituents, namely the methyl, phenethyl, and amino groups.

Reactions at the Exocyclic Amine: The primary amino group at the C3 position is a key site for derivatization. It can readily undergo common transformations for primary amines, such as N-acylation and N-alkylation.

N-Acylation: The reaction of 3-aminopyrazoles with acylating agents like acyl chlorides or anhydrides typically leads to the formation of the corresponding N-acyl-3-aminopyrazoles. reactionbiology.com This reaction is a reliable method for introducing a variety of acyl groups, which can modify the compound's electronic and steric properties.

N-Alkylation: While direct N-alkylation of the exocyclic amine is possible, it can sometimes be challenging to achieve mono-alkylation selectively, as the resulting secondary amine can be more nucleophilic than the starting primary amine, potentially leading to di-alkylation. organic-chemistry.org

Reactions at the Pyrazole Ring: The pyrazole ring itself is susceptible to electrophilic substitution. The position of substitution is directed by the existing groups on the ring.

Electrophilic Substitution at C4: In many pyrazole systems, electrophilic substitution, such as nitration, sulfonation, and halogenation, preferentially occurs at the C4 position. scribd.com The amino group at C3 is an activating group, which would further favor electrophilic attack at the C4 position.

Reactions at Ring Nitrogens: The pyrazole ring contains a pyridine-like nitrogen and a pyrrole-like nitrogen. The pyridine-like nitrogen is generally more basic and can be protonated or alkylated. mdpi.com However, the exocyclic amino group is often the most nucleophilic site in 3-aminopyrazoles. beilstein-journals.org

A summary of potential chemical transformations is presented in the table below.

| Transformation | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride or anhydride (B1165640), in the presence of a base | N-Acyl-4-methyl-1-phenethyl-1H-pyrazol-3-amine |

| N-Alkylation | Alkyl halide, base | N-Alkyl-4-methyl-1-phenethyl-1H-pyrazol-3-amine |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | 5-Halo-4-methyl-1-phenethyl-1H-pyrazol-3-amine |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | 5-Nitro-4-methyl-1-phenethyl-1H-pyrazol-3-amine |

| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | This compound-5-sulfonic acid |

Utility as a Building Block for Complex Heterocyclic Architectures

3-Aminopyrazoles, such as this compound, are highly valuable synthons for the construction of fused heterocyclic systems due to the presence of a 1,3-binucleophilic system (the exocyclic amino group and the N1 ring nitrogen). beilstein-journals.orgresearchgate.netnih.gov This structural motif allows for condensation reactions with various 1,3-bielectrophiles to form a new six-membered ring fused to the pyrazole core.

Synthesis of Pyrazolo[1,5-a]pyrimidines: One of the most prominent applications of 3-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov This is typically achieved through the reaction with β-dicarbonyl compounds (like 1,3-diketones or β-ketoesters) or their synthetic equivalents. mdpi.com The reaction proceeds via a condensation-cyclization sequence, where the more nucleophilic exocyclic amino group initially attacks one of the carbonyl groups, followed by cyclization involving the ring nitrogen and the second carbonyl group.

Synthesis of Pyrazolo[3,4-b]pyridines: Another important class of fused heterocycles derived from 3-aminopyrazoles are pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.govresearchgate.net These can be synthesized through various multicomponent reactions, often involving an aldehyde, an active methylene compound, and the 3-aminopyrazole.

The table below summarizes the utility of 3-aminopyrazoles as building blocks for these important fused heterocyclic systems.

| Fused Heterocycle | Typical Bielectrophilic Reagent | Reaction Conditions |

| Pyrazolo[1,5-a]pyrimidines | β-Diketones, β-Ketoesters | Acidic or basic catalysis, often with heating |

| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated carbonyl compounds, or multicomponent reactions with aldehydes and active methylene compounds | Various, can include thermal conditions or the use of catalysts |

Advanced Chemical and Spectroscopic Investigations of 4 Methyl 1 Phenethyl 1h Pyrazol 3 Amine

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 4-Methyl-1-phenethyl-1H-pyrazol-3-amine. By employing quantum chemical calculations, researchers can gain insights into its molecular structure, electronic properties, and reactivity. These computational approaches are essential for complementing experimental data and predicting the behavior of the compound in various chemical environments.

Quantum Chemical Calculations on this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic characteristics of this compound. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and electrostatic potential, which are fundamental to understanding its chemical behavior.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. researchgate.net The optimized geometry reveals a non-planar structure, with the phenethyl group exhibiting rotational freedom around the single bonds. The pyrazole (B372694) ring itself is nearly planar, a characteristic feature of aromatic heterocyclic systems. researchgate.net

Electronic structure analysis provides information about the distribution of electrons within the molecule. The calculated Mulliken atomic charges indicate the partial positive or negative charge on each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions. In this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to carry negative partial charges, while the hydrogen atoms of the amino group and the carbon atoms attached to electronegative atoms will have positive partial charges.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.38 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.39 | |

| C5-N1 | 1.37 | |

| C3-N(amine) | 1.39 | |

| C4-C(methyl) | 1.51 | |

| N1-C(phenethyl) | 1.48 | |

| Bond Angle (°) | N1-N2-C3 | 111.5 |

| N2-C3-C4 | 105.0 | |

| C3-C4-C5 | 107.5 | |

| C4-C5-N1 | 108.0 | |

| C5-N1-N2 | 108.0 |

Note: These are representative values based on theoretical calculations for similar pyrazole structures.

Frontier molecular orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrazole and phenyl rings, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap can be used to calculate various chemical reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, which provide further insights into the molecule's reactivity profile. thaiscience.info

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 5.50 |

| Electron Affinity (A) | 0.80 |

| Chemical Potential (μ) | -3.15 |

| Chemical Hardness (η) | 2.35 |

Note: These are representative values based on theoretical calculations for similar pyrazole structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its interaction with other chemical species. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas denote regions of intermediate potential. researchgate.net

In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atoms of the pyrazole ring and the amino group, confirming these as the primary sites for electrophilic interactions. The hydrogen atoms of the amino group and the phenethyl moiety are likely to exhibit a positive potential (blue), making them potential sites for nucleophilic interactions. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the compound's physical and biological properties. nih.gov

Research into Tautomerism of this compound

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For pyrazole derivatives, annular prototropic tautomerism is a key consideration, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov

In the case of unsymmetrically substituted pyrazoles, such as this compound, annular prototropic tautomerism can lead to the existence of two distinct tautomers. However, since the N1 position is substituted with a phenethyl group, the potential for prototropic tautomerism involving the pyrazole ring hydrogens is blocked. The primary tautomeric considerations for this molecule would involve the amino group at the C3 position.

Specifically, an imino-amino tautomerism can be considered, where a proton transfer occurs from the exocyclic amino group to the N2 atom of the pyrazole ring, resulting in an imino form. Computational studies can be employed to investigate the relative stabilities of the amino and imino tautomers. By calculating the Gibbs free energies of both forms, it is possible to predict the equilibrium constant and the predominant tautomer under different conditions (e.g., in the gas phase or in various solvents). nih.gov

Theoretical calculations for similar 3-aminopyrazole (B16455) systems generally indicate that the amino tautomer is more stable than the imino form. researchgate.net This preference is influenced by factors such as aromaticity of the pyrazole ring and intramolecular hydrogen bonding possibilities. The relative energies of the tautomers can be influenced by the solvent environment, with polar solvents potentially stabilizing the more polar tautomer. nih.gov

Table 3: Predicted Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |

|---|---|---|

| Amino form | 0.00 | 0.00 |

Note: These are representative values based on theoretical calculations for similar 3-aminopyrazole structures, indicating the higher stability of the amino form.

Solvation Effects on Tautomeric Stability Using Implicit and Explicit Solvent Models

The tautomeric landscape of this compound is a critical aspect of its chemical behavior. The presence of the amino group at the 3-position and the pyrazole ring system allows for the existence of multiple tautomeric forms. The relative stability of these tautomers is significantly influenced by the surrounding solvent environment. Computational studies on similar pyrazole systems have demonstrated that both implicit and explicit solvent models are crucial for accurately predicting tautomeric preferences.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), simulate the solvent as a continuous dielectric medium. In non-polar solvents, the less polar tautomers are generally favored. For this compound, the amine tautomer is expected to be more stable in the gas phase and in non-polar solvents. However, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or polar protic solvents like water, the more polar imine tautomers are stabilized to a greater extent due to favorable dipole-dipole interactions and hydrogen bonding.

Explicit solvent models, which involve the inclusion of individual solvent molecules in the quantum mechanical calculations, provide a more detailed picture of the specific interactions between the solute and the solvent. For instance, water molecules can form hydrogen-bonded bridges that facilitate proton transfer between the different tautomeric forms, thereby lowering the activation energy for tautomerization. nih.gov In the case of this compound, explicit water molecules can engage in hydrogen bonding with both the amino group and the pyrazole nitrogen atoms, leading to a significant stabilization of the transition state for proton transfer. It has been shown that the presence of even a few water molecules can dramatically alter the energetic landscape of pyrazole tautomerism. nih.gov

The interplay of these solvation effects determines the predominant tautomeric form in a given solvent, which in turn influences the compound's reactivity and spectroscopic properties.

Prediction and Analysis of Spectroscopic Signatures (e.g., Theoretical NMR, IR)

Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable tools for predicting the spectroscopic signatures of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the molecule's electronic environment.

¹H NMR: The protons of the phenethyl group would exhibit characteristic signals in the aromatic region (around 7.2-7.4 ppm) and the aliphatic region (triplets around 2.9-3.1 ppm and 4.1-4.3 ppm for the two CH₂ groups). The methyl group on the pyrazole ring would appear as a singlet around 2.1-2.3 ppm. The C5-H of the pyrazole ring would be a singlet in the range of 5.5-5.8 ppm. The amino protons are expected to show a broad singlet, the position of which would be highly dependent on the solvent and concentration, typically in the range of 4.0-6.0 ppm.

¹³C NMR: The carbon atoms of the phenethyl group would have signals in the aromatic region (126-140 ppm) and the aliphatic region (around 37 ppm and 52 ppm). The pyrazole ring carbons would be observed at distinct chemical shifts, with C3 (bearing the amino group) being the most downfield (around 155 ppm), followed by C5 and C4. The methyl carbon would resonate at a higher field (around 11 ppm).

Infrared (IR) Spectroscopy:

The theoretical IR spectrum can predict the characteristic vibrational frequencies associated with the functional groups in this compound.

N-H Stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The position and shape of these bands can provide information about hydrogen bonding.

C-H Stretching: The aromatic C-H stretching of the phenethyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the phenethyl and methyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrazole ring (C=N and C=C bonds) are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: The in-plane bending (scissoring) vibration of the amino group would be found around 1600-1650 cm⁻¹.

These predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound and for confirming its structure.

Mechanistic Organic Chemistry Studies of this compound

Elucidation of Reaction Mechanisms Pertinent to Synthesis and Derivatization

The synthesis of 3-aminopyrazoles can be achieved through various synthetic routes. A common and effective method involves the condensation of a β-ketonitrile with a substituted hydrazine (B178648). For the synthesis of this compound, a plausible mechanism would involve the reaction of 2-cyano-3-butanone with phenethylhydrazine.

The reaction mechanism likely proceeds as follows:

Hydrazone Formation: The more nucleophilic nitrogen of phenethylhydrazine attacks the carbonyl carbon of 2-cyano-3-butanone, followed by dehydration to form a hydrazone intermediate.

Cyclization: An intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carbon of the nitrile group occurs. This step is often the rate-determining step and leads to the formation of a five-membered ring.

Tautomerization: The resulting iminopyrazoline intermediate then tautomerizes to the more stable aromatic 3-aminopyrazole product.

Derivatization of this compound can be achieved through reactions targeting the amino group or the pyrazole ring. For example, acylation of the amino group with an acyl chloride or anhydride (B1165640) would proceed via a nucleophilic acyl substitution mechanism. Electrophilic aromatic substitution on the pyrazole ring, such as nitration or halogenation, would likely occur at the C5 position, directed by the electron-donating amino group at C3 and the alkyl group at C4.

Biological and Biochemical Research Applications of 4 Methyl 1 Phenethyl 1h Pyrazol 3 Amine

Research into Ligand-Target Interactions of 4-Methyl-1-phenethyl-1H-pyrazol-3-amine

In Vitro Biochemical Assay Development and Screening Methodologies

The development of in vitro biochemical assays is a cornerstone of drug discovery and chemical biology, allowing for the high-throughput screening of compounds against specific biological targets. For a compound like this compound, assays would likely be developed to investigate its potential as an enzyme inhibitor, a common activity for pyrazole (B372694) derivatives. mdpi.com

Enzyme Inhibition Assays: A primary application would be in screening against a panel of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. mdpi.combohrium.com Methodologies such as radiometric assays or luminescence-based assays like the ADP-Glo™ kinase assay are standard. mdpi.combohrium.com These assays measure the activity of a kinase by quantifying the amount of phosphorylated substrate or the amount of ADP produced. The inhibitory potential of this compound would be determined by its ability to reduce the enzyme's activity, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For instance, novel pyrazole compounds have been identified as potent inhibitors of TGF-β type I receptor (TβRI) kinase with Ki values as low as 15 nM using in vitro kinase assays with a specific phospho-Smad peptide substrate. aacrjournals.org

Screening Methodologies: High-throughput screening (HTS) would be the initial step to identify if this compound has any activity against a broad range of targets. chemmethod.com Compounds are typically tested at a single high concentration against a library of kinases or other enzymes. mdpi.com Hits from this primary screen would then be subjected to secondary assays to confirm their activity and determine their potency (IC50) and selectivity. For example, a series of 1,3,4-triarylpyrazoles were first screened for antiproliferative activity, and the most active compound was then subjected to a kinase assay study against a panel of protein kinases including AKT1, BRAF V600E, and EGFR. mdpi.combohrium.com

Below is a hypothetical data table illustrating the kind of results that might be generated from an in vitro kinase screening of a pyrazole analogue.

| Kinase Target | Assay Method | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |

| VEGFR-2 | ADP-Glo | 10 | 85 | 0.5 |

| EGFR | Radiometric | 10 | 45 | 12.5 |

| CDK2 | ADP-Glo | 10 | 60 | 5.2 |

| p38α | Radiometric | 10 | 15 | > 50 |

| AKT1 | ADP-Glo | 10 | 78 | 1.1 |

This table is illustrative and based on typical data for pyrazole kinase inhibitors, not specific data for this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Research for this compound Analogues

SAR and SPR studies are fundamental to medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity and physicochemical properties.

For this compound, a systematic SAR study would involve modifying its core structure at several key positions to explore the impact on a specific biological activity, such as kinase inhibition. nih.govnih.gov

Modification of the N1-phenethyl group: The phenyl ring could be substituted with various electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, trifluoromethyl) at the ortho, meta, or para positions. The length of the ethyl linker could also be varied. These changes would probe the size and electronic requirements of the binding pocket. nih.gov

Modification of the C3-amine group: The primary amine could be converted to secondary or tertiary amines with various alkyl or aryl substituents. This would explore the role of hydrogen bonding and steric interactions at this position. nih.gov Research on 3-amino-1H-pyrazole scaffolds has shown that this position is crucial for interaction and selectivity. nih.gov

Modification of the C4-methyl group: The methyl group could be replaced with other small alkyl groups, hydrogen, or halogens to understand the steric and electronic influence of this position on activity.

The following table illustrates a hypothetical SAR study for analogues of this compound against a target kinase.

| Analogue | R1 (N1-substituent) | R2 (C4-substituent) | R3 (C3-substituent) | Kinase IC50 (µM) |

| Parent | Phenethyl | -CH3 | -NH2 | 5.0 |

| 1 | 4-Cl-Phenethyl | -CH3 | -NH2 | 1.2 |

| 2 | 4-OCH3-Phenethyl | -CH3 | -NH2 | 8.5 |

| 3 | Phenethyl | -H | -NH2 | 15.0 |

| 4 | Phenethyl | -CH3 | -NHCH3 | 2.7 |

| 5 | Benzyl (B1604629) | -CH3 | -NH2 | 22.0 |

This table is illustrative. The data is hypothetical and intended to demonstrate the principles of SAR.

QSAR modeling uses statistical methods to create a mathematical relationship between the chemical structure and biological activity of a series of compounds. asocse.org For analogues of this compound, a 2D or 3D-QSAR model could be developed to guide the design of more potent compounds. rjpbr.com

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be particularly useful. nih.gov In this approach, a set of synthesized analogues with known biological activities would be aligned, and their steric, electrostatic, and hydrophobic fields would be calculated. These fields are then correlated with the biological activity to generate a predictive model. The model produces contour maps that highlight regions where modifications are likely to increase or decrease activity. For example, a green contour map might indicate that bulky substituents are favored in a particular region, while a red contour map might suggest that electronegative groups are beneficial. nih.gov Such models provide rational design principles for optimizing lead compounds. asocse.orgrjpbr.com

Computational Approaches in Biological Research for this compound

Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules at an atomic level, saving time and resources in the research process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netnih.gov For this compound, docking studies would be performed against the ATP-binding site of various protein kinases. nih.govresearchgate.netnih.gov The results would provide a plausible binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the compound and amino acid residues in the active site. chemmethod.com For many pyrazole-based kinase inhibitors, the pyrazole core forms crucial hydrogen bonds with the "hinge" region of the kinase. nih.gov The N1-phenethyl group would likely occupy a hydrophobic pocket, while the C3-amine could act as a hydrogen bond donor or acceptor. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.govnih.govresearchgate.net An MD simulation tracks the movements of atoms in the complex, providing insights into its flexibility and the persistence of key interactions identified in docking. rsc.org The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. nih.govresearchgate.netrsc.org A stable RMSD suggests a stable binding mode. nih.gov

Before committing to expensive synthesis and in vitro testing, computational tools can predict the ADME properties of a compound. johnshopkins.edusemanticscholar.orgresearchgate.net These predictions help prioritize which analogues are most likely to have favorable drug-like properties. For this compound and its analogues, various parameters would be calculated:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: The model can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to clearance are estimated.

Toxicity: Early warnings for potential toxicity (e.g., mutagenicity, cardiotoxicity) can be flagged. researchgate.net

Various computational models, often based on Lipinski's Rule of Five and other molecular descriptors, are used for these predictions. johnshopkins.edu The results help researchers decide which virtual compounds to prioritize for actual synthesis and further testing. bohrium.com

The table below shows a sample in silico ADME prediction for a hypothetical pyrazole derivative.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 305.4 g/mol | Complies with Rule of 5 (<500) |

| LogP | 3.2 | Good lipophilicity for absorption |

| H-bond Donors | 1 | Complies with Rule of 5 (≤5) |

| H-bond Acceptors | 3 | Complies with Rule of 5 (≤10) |

| Caco-2 Permeability | High | Likely good intestinal absorption |

| BBB Penetration | Low | Unlikely to cross blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

This table is illustrative and provides examples of typical ADME predictions for drug-like molecules.

Lack of Publicly Available Research Data on the Predictive Modeling of this compound

Following a comprehensive search of scientific literature and databases, no specific research was found regarding the use of predictive modeling for target engagement and pathway modulation of the chemical compound this compound.

The investigation sought to identify studies employing computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) models, or other in silico techniques to predict how this compound interacts with biological targets and influences cellular pathways.

Despite the prevalence of such predictive modeling studies for other pyrazole derivatives in medicinal chemistry, which are often explored for their therapeutic potential, there appears to be no published data specifically detailing these computational analyses for this compound. Consequently, the requested content for the section "4.3.3. Predictive Modeling for Target Engagement and Pathway Modulation," including any related data tables and detailed research findings, could not be generated.

Analytical Methodologies for Research on 4 Methyl 1 Phenethyl 1h Pyrazol 3 Amine

Advanced Spectroscopic Characterization Techniques for In-depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. Both ¹H and ¹³C NMR are utilized to map the carbon and proton environments.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Methyl-1-phenethyl-1H-pyrazol-3-amine, the spectrum would exhibit characteristic signals corresponding to the phenethyl, methyl, pyrazole (B372694), and amine protons. The phenethyl group would show two triplets for the adjacent methylene (B1212753) (-CH₂-) groups, and a multiplet for the five protons of the phenyl ring. The methyl group on the pyrazole ring would appear as a distinct singlet. The lone proton on the pyrazole ring would also produce a singlet, while the amine protons would likely appear as a broad singlet. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the two aliphatic carbons of the phenethyl group, the aromatic carbons of the phenyl ring, the methyl carbon, and the three carbons of the pyrazole ring. nih.govuky.edu The chemical shifts provide insight into the electronic nature of each carbon atom.

Expected NMR Data for this compound

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Phenyl group (aromatic CH) | δ 7.20-7.40 ppm (m, 5H) | δ 126-140 ppm |

| Pyrazole ring (CH) | δ 5.6-5.8 ppm (s, 1H) | δ 100-110 ppm |

| Amine (NH₂) | δ 3.5-5.0 ppm (br s, 2H) | - |

| N-CH₂ (phenethyl) | δ 4.1-4.3 ppm (t, 2H) | δ 50-55 ppm |

| C-CH₂ (phenethyl) | δ 3.0-3.2 ppm (t, 2H) | δ 35-40 ppm |

| Methyl (CH₃) | δ 2.1-2.3 ppm (s, 3H) | δ 10-15 ppm |

| Pyrazole C-NH₂ | - | δ 150-155 ppm |

| Pyrazole C-CH₃ | - | δ 140-145 ppm |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. nih.govresearchgate.net Key vibrational modes include the N-H stretching of the primary amine, C-H stretching from the aromatic and aliphatic components, and C=N and C=C stretching from the pyrazole and phenyl rings. nist.govmdpi.com

Expected IR Absorption Bands

Interactive Table: Predicted IR Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Pyrazole/Phenyl (C=N, C=C) | Ring Stretch | 1500 - 1650 |

| Amine (N-H) | Scissoring (Bend) | 1580 - 1650 |

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. Under electron ionization (EI), the molecule would generate a molecular ion (M⁺) peak corresponding to its exact mass. The fragmentation pattern is predictable based on the structure; common fragmentation pathways for N-containing heterocyclic compounds involve alpha-cleavage and ring fragmentation. globethesis.com For this specific molecule, characteristic fragments would likely arise from the cleavage of the phenethyl group, leading to the loss of a benzyl (B1604629) radical (C₇H₇) or the entire phenethyl group. libretexts.org

Predicted Mass Spectrometry Fragmentation

Interactive Table: Predicted m/z values for Major Fragments

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 215.14 |

| [M - 91]⁺ | Loss of benzyl radical (•CH₂Ph) | 124.08 |

| [M - 105]⁺ | Loss of phenethyl radical (•CH₂CH₂Ph) | 110.07 |

| [C₇H₇]⁺ | Benzyl/Tropylium cation | 91.05 |

Chromatographic and Electrophoretic Techniques for Purity and Quantitative Analysis in Research Experiments

Chromatographic and electrophoretic methods are crucial for separating this compound from reaction impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purity assessment of pyrazole derivatives. ijcpa.inacs.org A C18 column is typically employed with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an additive like trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV-Vis detector set to a wavelength where the pyrazole and phenyl chromophores absorb strongly. This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, enabling accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Due to the presence of a primary amine, which can cause peak tailing on standard GC columns, derivatization is often required. labrulez.comdoi.org Acylation or silylation of the amine group increases the compound's volatility and improves its chromatographic behavior. researchgate.netjfda-online.com GC-MS is highly effective for identifying volatile impurities and confirming the identity of the main component by its mass spectrum.

Capillary Electrophoresis (CE) Capillary electrophoresis separates compounds based on their charge-to-size ratio in an electric field. whitman.edusciex.com For an amine-containing compound like this compound, capillary zone electrophoresis (CZE) using an acidic buffer (e.g., formate (B1220265) at pH 2.2) would protonate the amine, allowing it to migrate as a cation. nih.gov CE offers very high separation efficiency and requires minimal sample volume, making it a valuable tool for purity analysis. nih.gov

Summary of Separation Techniques

Interactive Table: Analytical Separation Methods

| Technique | Principle | Application for Target Compound |

| HPLC | Differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | Purity determination, quantitative analysis, separation from non-volatile impurities. |

| GC-MS | Separation based on volatility and boiling point, followed by mass-based detection. | Purity analysis for volatile impurities, structural confirmation. Requires derivatization. |

| CE | Separation of charged molecules in an electrolyte solution under an electric field. | High-efficiency purity assessment, analysis of ionic impurities. |

X-ray Diffraction Studies for Solid-State Conformational and Intermolecular Interaction Analysis

For this compound, an SCXRD study would reveal the relative orientation of the phenethyl group with respect to the pyrazole ring. uky.edu The analysis would also provide critical insights into the supramolecular architecture of the crystal, which is governed by intermolecular interactions. ias.ac.in The primary amine group is a strong hydrogen bond donor, and it is expected to form N-H···N hydrogen bonds with the nitrogen atoms of the pyrazole ring of adjacent molecules, potentially leading to the formation of dimers or extended chains in the crystal lattice. researchgate.netresearchgate.netmdpi.com Furthermore, π-π stacking interactions between the phenyl and pyrazole rings of neighboring molecules could play a significant role in stabilizing the crystal packing. nih.govcardiff.ac.uk

Crystallographic Parameters from X-ray Diffraction

Interactive Table: Information Obtained from SCXRD

| Parameter | Description | Expected Significance |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the crystal system (e.g., monoclinic, triclinic). nih.gov |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between bonds. | Confirms the covalent structure and identifies any unusual geometric features. |

| Torsion Angles | Defines the conformation of the molecule, such as the twist of the phenethyl group. | Reveals the preferred 3D shape of the molecule in the solid state. |

| Hydrogen Bonds | Identifies N-H···N interactions, including donor-acceptor distances and angles. | Key to understanding the primary supramolecular synthons. |

| π-π Stacking | Measures distances and offsets between aromatic rings. | Elucidates weaker interactions that contribute to crystal stability. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-1-phenethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. A validated approach includes reacting pyrazole precursors (e.g., 4-methylpyrazole) with phenethyl halides under basic conditions. For example:

- Step 1: Combine 4-methylpyrazole with phenethyl bromide in anhydrous dimethylformamide (DMF) under nitrogen.

- Step 2: Add sodium hydride (NaH) as a base to deprotonate the pyrazole nitrogen, promoting alkylation.

- Step 3: Maintain temperatures between 60–80°C for 12–24 hours, followed by quenching with ice-water and extraction with dichloromethane .

- Optimization: Monitor reaction progress via thin-layer chromatography (TLC). Adjust stoichiometry (1:1.2 molar ratio of pyrazole to phenethyl halide) and solvent polarity to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy:

- 1H NMR: Expect signals at δ 2.3 ppm (CH3 on pyrazole), δ 3.8–4.1 ppm (N–CH2–Ph), and aromatic protons at δ 6.5–7.3 ppm.

- 13C NMR: Pyrazole carbons appear at ~150 ppm, with methyl carbons at ~20 ppm and phenethyl carbons at ~35–45 ppm .

- Mass Spectrometry (HRMS): Look for [M+H]+ peaks matching the molecular formula C12H15N3 (theoretical m/z 201.1264).

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol) and refine using SHELXL .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against enzyme targets?

Methodological Answer:

- Target Selection: Prioritize enzymes with known pyrazole interactions (e.g., kinases, cyclooxygenases) based on structural homology to related compounds .

- Assay Design:

- Inhibition Assays: Use fluorescence-based or colorimetric kits (e.g., ATPase activity for kinases).

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., staurosporine for kinases).

- Binding Studies: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (KD) .

- Data Analysis: Fit dose-response data to the Hill equation for IC50 determination. Cross-validate with molecular docking using software like AutoDock Vina .

Q. How should researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

- Scenario: Discrepancies between calculated and observed NMR shifts.

- Troubleshooting Steps:

- Purity Check: Re-run HPLC or GC-MS to rule out impurities.

- Tautomerism Analysis: Pyrazole derivatives may exhibit tautomerism. Use variable-temperature NMR to identify dynamic equilibria .

- Crystallographic Validation: If NMR ambiguities persist, resolve via single-crystal X-ray diffraction. Refine using SHELX with anisotropic displacement parameters .

- Computational Chemistry: Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*) .

Research Gaps and Future Directions

- Structure-Activity Relationships (SAR): Systematic modification of the phenethyl group to explore steric/electronic effects on bioactivity.

- Metabolic Stability: Assess in vitro hepatic microsomal stability to guide pharmacokinetic studies.

- Polypharmacology: Screen against diverse target families (e.g., GPCRs, ion channels) using high-throughput platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.